molecular formula C24H24ClN7 B2513746 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-dimethylphenyl)pteridin-4-amine CAS No. 946297-54-7

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-dimethylphenyl)pteridin-4-amine

Cat. No. B2513746
CAS RN: 946297-54-7
M. Wt: 445.96
InChI Key: AFYDPSMSSXITOW-UHFFFAOYSA-N
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Description

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-dimethylphenyl)pteridin-4-amine, also known as CP-154,526, is a selective antagonist of the neuropeptide corticotropin-releasing factor (CRF) receptor type 1. This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Scientific Research Applications

Serotonin Receptor Interaction

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-dimethylphenyl)pteridin-4-amine and its related compounds have been explored for their interaction with serotonin receptors, such as 5-HT2C receptors, which mediate certain physiological responses. Studies have shown that these compounds can induce specific responses, such as penile erections in rats, through the activation of 5-HT2C receptors. This is evidenced by the fact that certain receptor agonists and antagonists can mimic or inhibit these effects, respectively, indicating a specific receptor interaction (Millan et al., 1997).

Potential Antidepressant Properties

Compounds structurally similar to this compound have been investigated for their potential antidepressant effects. Certain derivatives, particularly those with an ortho substituent on the pendant aromatic ring, have shown marked activity in preventing symptoms associated with depression in animal models, suggesting a potential pathway for antidepressant medication development (Ong et al., 1983).

Anticonvulsant Activity

Research into the anticonvulsant properties of related compounds has revealed that certain derivatives can provide protective effects against seizures. These studies are crucial for developing new antiepileptic drugs, especially focusing on compounds that have a more beneficial protective index than existing medications. Understanding the mechanism of action, such as sodium and calcium channel blocking, provides insight into how these compounds can be used therapeutically (Rybka et al., 2017).

Anti-arrhythmic and Hypotensive Properties

Derivatives of this compound have also been synthesized and evaluated for their potential in treating cardiovascular disorders. Some compounds have shown significant anti-arrhythmic activity in animal models, indicating their potential in treating arrhythmia. Furthermore, certain derivatives have exhibited strong hypotensive activity, making them candidates for treating high blood pressure and related cardiovascular conditions (Marona et al., 2008).

properties

IUPAC Name

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-dimethylphenyl)pteridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN7/c1-16-6-7-19(14-17(16)2)28-23-21-22(27-9-8-26-21)29-24(30-23)32-12-10-31(11-13-32)20-5-3-4-18(25)15-20/h3-9,14-15H,10-13H2,1-2H3,(H,27,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFYDPSMSSXITOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCN(CC4)C5=CC(=CC=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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